molecular formula C11H11NO3 B8327642 6,8-Dimethoxyquinolin-4-ol

6,8-Dimethoxyquinolin-4-ol

Cat. No.: B8327642
M. Wt: 205.21 g/mol
InChI Key: VWADZMOPSMTDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethoxyquinolin-4-ol (CAS 13425-93-9) is a functionalized quinoline derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry, particularly in the development of potential anticancer agents . As a quinoline scaffold, this compound is of significant interest in drug discovery for its role in creating molecules that can target essential enzymes in rapidly dividing cancer cells . Specifically, research on analogous dimethoxyquinoline compounds has demonstrated their value in the design and synthesis of novel Topoisomerase I (TOP1) inhibitors . TOP1 is a validated chemotherapeutic target, and inhibitors work by stabilizing DNA cleavage complexes, leading to DNA damage and cancer cell death . The dimethoxyquinoline core is considered a privileged structure that can mimic the planar polycyclic system of known TOP1 poisons, allowing it to intercalate into DNA and interact with key amino acid residues in the enzyme's active site . Beyond its application in oncology, the quinoline scaffold is also explored for its potential in developing antimalarial and antibacterial agents . Physicochemical data for the related 6,7-dimethoxy isomer includes a molecular weight of 205.21 g/mol and a melting point of 229 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6,8-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C11H11NO3/c1-14-7-5-8-9(13)3-4-12-11(8)10(6-7)15-2/h3-6H,1-2H3,(H,12,13)

InChI Key

VWADZMOPSMTDGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC=CC2=O

Origin of Product

United States

Synthetic Methodologies for 6,8 Dimethoxyquinolin 4 Ol and Analogous Scaffolds

Fundamental Synthetic Routes to 4-Hydroxyquinoline (B1666331) Core Structures

The construction of the fundamental 4-hydroxyquinoline ring system is a critical first step. This is often achieved through cyclization reactions, where an aniline (B41778) or a derivative is condensed with a three-carbon component. Two prominent approaches are nitration and condensation sequences, and catalytic reduction-cyclization processes.

Classical methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, are frequently employed to build the 4-hydroxyquinoline core. wikipedia.org This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. wikipedia.org

To achieve substitution at specific positions, a substituted aniline can be used as the starting material. For instance, the synthesis of a nitro-substituted 4-hydroxyquinoline can begin with a nitroaniline. The Gould-Jacobs cyclization using 3-nitroaniline (B104315) and a suitable malonate ester can produce ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate.

Alternatively, direct nitration of a pre-formed 4-hydroxyquinoline ring is a viable, though sometimes less regioselective, strategy. The treatment of 4-hydroxyquinoline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can lead to the formation of nitro-substituted isomers. smolecule.comgoogle.com The position of nitration is influenced by the reaction conditions and the directing effects of the existing hydroxyl group. For example, nitration of 4-hydroxyquinoline can yield a mixture of 3-nitro and 6-nitro isomers. smolecule.com Controlling the temperature is crucial to prevent over-nitration or decomposition. A patented method describes the nitration of 4-hydroxyquinoline in propionic acid at elevated temperatures to yield 3-nitro-4-hydroxyquinoline. google.com

Table 1: Comparison of Nitration Strategies for 4-Hydroxyquinoline Synthesis

Method Starting Materials Key Steps Outcome Reference(s)
Gould-Jacobs Reaction 3-Nitroaniline, Ethyl ethoxymethylenemalonate Condensation, Thermal Cyclization, Saponification, Decarboxylation 6-Nitro-4-hydroxyquinoline
Direct Nitration 4-Hydroxyquinoline, HNO₃/H₂SO₄ Electrophilic Aromatic Substitution Mixture of nitro-isomers (e.g., 3-nitro, 6-nitro) smolecule.com

| Patented Nitration | 4-Hydroxyquinoline, Nitric Acid, Propionic Acid | Nitration at 110°C | 3-Nitro-4-hydroxyquinoline | google.com |

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An alternative and often highly efficient route involves a reduction-cyclization process. This strategy typically starts with a suitably substituted o-nitrophenyl ketone or related compound. The key step is the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the quinoline ring.

A common precursor for this method is an enaminone, such as 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, which can be synthesized from the corresponding 2-nitro-acetophenone. smolecule.com This intermediate is then subjected to catalytic hydrogenation. Using catalysts like Raney nickel or palladium on carbon (Pd/C), the nitro group is reduced to an amine. smolecule.com The newly formed amino group readily attacks the enone system, leading to cyclization and the formation of the 4-hydroxyquinoline ring. This method is particularly useful for synthesizing compounds like 6,7-dimethoxyquinolin-4-ol. smolecule.com Another example is the reduction of ethyl 3-(2-nitrophenyl)-3-oxopropanoate to yield 4-hydroxyquinolin-2(1H)-one. researchgate.net

Strategies for the Introduction of Methoxy (B1213986) Groups at Positions 6 and 8

Once the quinoline core is established, or by using an appropriately substituted precursor, the methoxy groups must be introduced at the desired C6 and C8 positions.

A highly effective method for introducing methoxy groups onto the quinoline scaffold is through copper-promoted nucleophilic substitution. This approach typically utilizes a dihalogenated quinoline, such as 6,8-dibromoquinoline (B11842131), as the substrate.

The reaction involves treating the dihaloquinoline with a methoxide (B1231860) source, commonly sodium methoxide (NaOMe), in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). tubitak.gov.trresearchgate.net The copper catalyst facilitates the displacement of the bromide atoms with methoxy groups. Research has shown that by controlling the reaction time, it is possible to selectively produce monomethoxylated or dimethoxylated products. A prolonged reaction time generally favors the formation of the desired 6,8-dimethoxyquinoline (B1356820). tubitak.gov.tr For example, the direct treatment of 6,8-dibromoquinoline with NaOMe and CuI can afford 6,8-dimethoxyquinoline as the sole product in high yield (84%). researchgate.net This copper-assisted methoxylation can also be performed on a partially reduced 1,2,3,4-tetrahydroquinoline (B108954) ring system. tubitak.gov.tr

In some synthetic pathways, the methoxy groups are introduced onto a non-aromatic, hydrogenated quinoline precursor. The final step in these syntheses is an aromatization reaction to generate the fully conjugated quinoline ring system.

A common method involves the dehydrogenation of a 1,2,3,4-tetrahydroquinoline derivative. For instance, if the copper-promoted methoxylation is performed on 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) to produce 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline, a subsequent aromatization step is required. tubitak.gov.tr This is often accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as benzene (B151609) at reflux, which effectively converts the tetrahydroquinoline into 6,8-dimethoxyquinoline. researchgate.net

Another technique is iodine-methanol mediated oxidative-aromatization. This has been used to convert 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones into the corresponding 2-aryl-6,8-dibromo-4-methoxyquinolines in a single operation. mdpi.comresearchgate.net

Table 2: Aromatization Methods for Dimethoxyquinoline Synthesis

Precursor Reagent/Method Product Reference(s)
6,8-dimethoxy-1,2,3,4-tetrahydroquinoline DDQ in refluxing benzene 6,8-dimethoxyquinoline tubitak.gov.trresearchgate.net

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Advanced Synthetic Methodologies and Reaction Mechanism Investigations

Beyond the classical routes, advanced synthetic methods and detailed mechanistic studies provide deeper insights and improved efficiencies. The mechanism of the foundational Gould-Jacobs reaction, for example, proceeds through a nucleophilic attack by the aniline, followed by condensation and a 6-electron cyclization. wikipedia.org

Investigations into copper-catalyzed reactions have elucidated the critical role of the metal center. In copper-promoted C-H functionalization, a quinoline directing group can coordinate with the copper catalyst, activating a specific C-H bond for hydroxylation or other modifications. acs.org Mechanistic studies suggest that for copper-catalyzed alkynylation of quinolones, the presence of both a copper(I) salt and a Lewis acid is essential for the reaction to proceed to completion. nih.gov

More advanced synthetic protocols include one-pot procedures, such as the palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization to form 4-quinolones under mild conditions. acs.org Radical cyclization reactions, mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), have also been explored to form fused ring systems like dihydrofuroquinolines from 4-hydroxyquinoline and conjugated dienes. researchgate.net For industrial-scale synthesis, continuous-flow reactors are being employed to allow for precise temperature control, reduce batch-to-batch variability, and improve safety and efficiency.

Biocatalytic Approaches for Quinoline Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. ijpsjournal.com The use of enzymes for quinoline synthesis aligns with green chemistry principles by reducing waste and avoiding harsh reagents. ijpsjournal.com Researchers have identified and engineered various enzymes for the construction of the quinoline core. ijpsjournal.comnih.gov

One prominent biocatalytic strategy involves the dehydroaromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce quinoline derivatives. rsc.org Monoamine oxidase (MAO-N) enzymes, particularly from Pseudomonas putida (PpMAO), have been effectively used to catalyze the oxidative dehydrogenation of THQs using molecular oxygen as the oxidant. nih.govrsc.org This process typically occurs at ambient temperature and pressure. nih.gov The reaction mechanism is thought to involve a two-step C–N bond dehydrogenation, starting with the formation of an imine intermediate, which is then further oxidized by the enzyme to the aromatic quinoline. rsc.org The efficiency of this transformation is influenced by the electronic properties of substituents on the THQ substrate, with electron-donating groups generally favoring aromatization. acs.org Both whole-cell and purified MAO-N systems have proven effective, and the method has been successfully scaled for preparative synthesis, achieving high isolated yields. rsc.orgacs.org

Another chemo-enzymatic approach utilizes horseradish peroxidase (HRP) for the synthesis of 2-quinolones. nih.govnih.gov This method involves an HRP-catalyzed annulation/aromatization of N-cyclopropyl-N-alkylanilines, followed by a chemical oxidation step, to yield the final 2-quinolone products. nih.govacs.org Other enzymes, such as α-chymotrypsin, have been employed in ionic liquid solutions to catalyze the Friedländer reaction, demonstrating higher catalytic activity and excellent yields under milder conditions compared to conventional organic solvents.

Table 1: Examples of Biocatalytic Synthesis of Quinoline Scaffolds
EnzymeSubstrate TypeReaction TypeKey ConditionsProduct TypeReported Yield/ConversionReference
Monoamine Oxidase (MAO-N D11)1,2,3,4-Tetrahydroquinolines (THQs)Oxidative AromatizationWhole-cell biocatalyst, aqueous buffer, ambient temperatureSubstituted QuinolinesUp to 84% conversion acs.org
Horseradish Peroxidase (HRP)N-cyclopropyl-N-alkylanilinesAnnulation/AromatizationHRP, H₂O₂, followed by Fe³⁺ oxidation2-QuinolonesUp to 50% yield nih.govacs.org
Toluene Dioxygenase (TDO)2-Chloroquinolinecis-DihydroxylationP. putida UV4 fermentationQuinoline cis-dihydrodiolsNot specified frontiersin.org

Photocatalytic Cyclization Techniques

Visible-light photocatalysis has become a cornerstone of modern organic synthesis, providing a mild and efficient pathway for constructing complex molecular architectures like quinolines. rsc.orgacs.org These methods utilize light as a clean energy source, often enabling transformations that are difficult to achieve with traditional thermal methods. rsc.org Photocatalytic strategies for quinoline synthesis frequently involve the generation of radical intermediates that trigger cyclization cascades. acs.org

A common approach is the visible-light-mediated oxidative cyclization of precursors like 2-aminobenzyl alcohols with secondary alcohols. organic-chemistry.org This reaction can be catalyzed by organic photosensitizers such as anthraquinone, using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant at room temperature. organic-chemistry.org Another powerful technique is the photocatalytic electrocyclization of 2-vinylarylimines. acs.orgnih.gov Using 9,10-phenanthrenequinone (PQ*) as an organic photocatalyst and blue LED irradiation, this method can produce polysubstituted quinolines in quantitative yields within hours. acs.orgnih.govmdpi.com The proposed mechanism involves the photo-excited catalyst inducing a single-electron transfer from the imine substrate, which initiates the cyclization. acs.orgnih.gov

Metal complexes, particularly those of iridium and ruthenium, are also widely used as photocatalysts. nih.govrsc.org For instance, an iridium photocatalyst can be employed in the condensation of 2-vinylanilines with conjugated aldehydes to facilitate the synthesis of quinoline derivatives under mild, atom-economical conditions. nih.gov These photocatalytic reactions often exhibit broad substrate scope and high functional group tolerance. mdpi.comnih.gov The development of metal-free systems continues to be a major focus, aligning with goals of sustainability and cost-effectiveness in chemical synthesis. acs.orgmdpi.com

Table 2: Selected Photocatalytic Systems for Quinoline Synthesis
PhotocatalystStarting MaterialsReaction TypeLight SourceKey FeaturesReference
9,10-Phenanthrenequinone (PQ*)2-VinylaryliminesElectrocyclizationBlue LEDsMetal-free, rapid (1-3h), up to quantitative yields. acs.orgnih.gov
Anthraquinone2-Aminobenzyl alcohols and secondary alcoholsOxidative CyclizationVisible LightMetal-free, room temperature, uses DMSO as oxidant. organic-chemistry.orgorganic-chemistry.org
Iridium Complex2-Vinylanilines and conjugated aldehydesCyclization/AromatizationVisible LightAtom economical, mild conditions, good functional group tolerance. nih.gov
None (Photocatalyst-Free)Unactivated Indoloalkynes and Diaryl DiselenidesTandem CyclizationVisible LightUses O₂ as a green oxidant under mild conditions. acs.org

Optimization Strategies for Scalable Synthesis of Quinoline Intermediates

Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. For quinoline intermediates, several strategies are employed to achieve scalability. rsc.org

One key strategy is the development of continuous flow processes. ucd.ie A tandem photoisomerization-cyclization of 2-aminophenylenones to quinolines has been successfully implemented in a flow reactor. ucd.ie This method allows for throughputs greater than one gram per hour and can be combined with subsequent reactions, such as hydrogenation, in a telescoped process. ucd.ie Flow synthesis offers superior control over reaction parameters, enhances safety, and often improves productivity compared to batch processes.

The use of multicomponent reactions (MCRs) is another effective approach for scalable synthesis, as it minimizes the number of separate operational steps and reduces waste. rsc.org Designing MCRs with an emphasis on atom economy and the use of environmentally benign reagents is crucial for large-scale production. rsc.org Furthermore, metal-free synthesis protocols are highly desirable for industrial applications to avoid catalyst contamination in the final product. nih.govacs.org A metal-free functionalization of C(sp³)–H bonds followed by a tandem cyclization has been developed for synthesizing quinoline derivatives and has demonstrated scalability to gram quantities. nih.govacs.org

Optimization of reaction conditions is fundamental. This includes the selection of robust and recyclable catalysts, cost-effective solvents, and optimal temperature and pressure settings. jst.go.jp For instance, in the synthesis of quinolone antibiotics, controlling polymorphism through careful selection of crystallization conditions is a critical step in the development of the active pharmaceutical ingredient (API). jst.go.jp Late-stage C-H functionalization is also emerging as a powerful tool for the synthesis of complex molecules, with some methods proving practical for gram-scale production of biologically active quinolines. rsc.org

Table 3: Strategies for Scalable Synthesis of Quinoline Scaffolds
StrategyExample ApplicationAdvantages for ScalabilityReference
Continuous Flow ChemistryTandem photoisomerization-cyclization of 2-aminophenylenones.High throughput (>1 g/hr), enhanced safety, precise control, easy integration with other steps. ucd.ie
C-H Bond FunctionalizationSynthesis of biologically active quinolines via C-H/C-H cross-coupling.Atom economy, reduces need for pre-functionalized starting materials, demonstrated on gram-scale. rsc.org
Metal-Free Tandem ReactionsFunctionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines.Avoids transition metals, environmentally friendly, broad substrate scope. nih.govacs.org
Process OptimizationSynthesis of quinolone antibiotics.Control of temperature, pressure, and crystallization to manage polymorphism and purity on a multi-kilogram scale. jst.go.jp

Chemical Transformations and Derivatization Studies of 6,8 Dimethoxyquinolin 4 Ol Analogues

Reactivity and Functionalization of the 4-Hydroxyl/Keto Group

The 4-hydroxyl group of quinolin-4-ol systems, which exists in tautomeric equilibrium with its keto form (quinolin-4(1H)-one), is a prime site for chemical modification. Its reactivity is pivotal for introducing a wide array of substituents and for building molecular complexity.

Nucleophilic Substitution Reactions at Position 4 (e.g., Chlorination for Further Derivatization)

The conversion of the 4-hydroxyl group into a good leaving group is a cornerstone for introducing various nucleophiles at this position. A common and effective strategy is the chlorination of the quinolin-4-ol to yield a 4-chloroquinoline derivative. This transformation dramatically enhances the reactivity of the C4 position towards nucleophilic substitution.

The chlorination is typically achieved by treating the 6,7-dimethoxyquinolin-4-ol, a close analogue of the title compound, with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-6,7-dimethoxyquinoline is a highly valuable intermediate. The chlorine atom at position 4 is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, paving the way for the synthesis of a diverse library of 4-substituted quinoline (B57606) derivatives. This reactivity is attributed to the electron-deficient nature of the pyridine (B92270) ring within the quinoline system, which facilitates nucleophilic attack at the C2 and C4 positions.

For instance, the synthesis of 4-chloro-6,7-dimethoxyquinazoline is accomplished by heating 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one with thionyl chloride. This process underscores the general utility of this chlorination strategy for related heterocyclic systems. The resulting 4-chloro derivative is a key building block for various biologically active compounds.

Starting MaterialReagentProductReaction Type
6,7-Dimethoxyquinolin-4-olPOCl₃ or SOCl₂4-Chloro-6,7-dimethoxyquinolineNucleophilic Substitution (Chlorination)
6,7-Dimethoxy-3,4-dihydro-quinazolin-4-oneThionyl chloride4-Chloro-6,7-dimethoxyquinazolineNucleophilic Substitution (Chlorination)

Oxidation and Reduction Pathways of the Quinolin-4-ol Moiety

The quinoline ring system exhibits notable stability towards oxidative conditions. However, the benzene (B151609) portion of the ring can be cleaved under vigorous oxidation with reagents like potassium permanganate. The pyridine ring generally remains intact during such processes.

Conversely, the quinoline nucleus is susceptible to reduction. Catalytic hydrogenation is a common method to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation from a planar, aromatic system to a non-planar, saturated heterocyclic ring significantly alters the molecule's three-dimensional structure and properties. The specific conditions of the hydrogenation can influence the degree and regioselectivity of the reduction. For example, using lithium in liquid ammonia can sometimes result in the formation of 1,4-dihydroquinoline. In an acidic medium, it is possible to selectively reduce the benzene ring.

Strategic Modifications and Functionalization of the Quinoline Ring System

Beyond the functionalization at the C4 position, the quinoline ring itself offers multiple sites for modification. Strategic derivatization of the carbocyclic (benzene) and heterocyclic (pyridine) rings allows for the introduction of diverse functional groups, which can profoundly influence the molecule's properties.

Introduction of Halogen Substituents on the Quinoline Nucleus

Direct halogenation of the quinoline ring is a key strategy for creating intermediates for further functionalization, particularly for cross-coupling reactions. The positions of halogenation are influenced by the reaction conditions and the existing substituents on the ring. For 8-substituted quinolines, bromination often occurs at the C5 and C7 positions. For example, the bromination of 8-methoxyquinoline can yield 5-bromo-8-methoxyquinoline as the sole product under specific conditions. Similarly, the bromination of 6,8-dibromoquinoline (B11842131) can be achieved.

The introduction of iodine at the 5- and 8-positions of the quinoline ring can be accomplished using iodine and silver sulfate in sulfuric acid at elevated temperatures. These halogenated quinolines are versatile precursors for a wide range of derivatives.

Starting MaterialReagentProduct(s)Reaction Type
8-MethoxyquinolineBromine in CHCl₃5-Bromo-8-methoxyquinolineElectrophilic Bromination
QuinolineIodine, Silver sulfate, H₂SO₄5-Iodoquinoline and 8-IodoquinolineElectrophilic Iodination

Incorporation of Aryl and Alkyl Moieties

The introduction of aryl and alkyl groups onto the quinoline scaffold is frequently achieved through modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose. researchgate.netnih.gov These reactions typically involve the coupling of a haloquinoline with an organoboron reagent (Suzuki) or a terminal alkyne (Sonogashira) to form new carbon-carbon bonds. wikipedia.orglibretexts.org

For instance, 4-chloroquinoline derivatives can react with various boronic acids in the presence of a palladium catalyst to yield arylated quinolines. researchgate.net The Sonogashira reaction, on the other hand, allows for the introduction of alkynyl moieties, which can be further hydrogenated to provide alkyl substituents. The reactivity of haloquinolines in these couplings generally follows the order I > Br > Cl.

Direct alkylation of the quinoline ring is also possible. Rhodium-catalyzed ortho-alkylation can functionalize the C2 position of the quinoline ring with olefins. Furthermore, radiation-induced alkylation with alcohols can also lead to substitution at the C2 or C4 positions.

Reaction TypeQuinoline SubstrateCoupling Partner/ReagentCatalyst/ConditionsProduct Type
Suzuki-Miyaura CouplingHaloquinoline (e.g., 4-Chloroquinoline)Arylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄)Arylquinoline
Sonogashira CouplingHaloquinolineTerminal alkynePalladium catalyst, Copper(I) cocatalystAlkynylquinoline
Ortho-alkylationQuinolineOlefinRhodium(I)-phosphine catalyst2-Alkylquinoline

Heterocyclic Ring Fusions and Peripheral Attachments

The construction of fused heterocyclic systems onto the quinoline framework leads to novel polycyclic structures with unique properties. Several synthetic strategies are employed to achieve this, including annulation and cycloaddition reactions.

The Friedländer annulation is a classic method for synthesizing quinolines, which can be adapted to create fused systems. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This methodology has been used for the diversity-oriented synthesis of a wide range of structurally interesting quinolines.

[4+2] cycloaddition reactions, or Diels-Alder reactions, represent another powerful approach. In these reactions, a diene reacts with a dienophile to form a six-membered ring. Quinoline derivatives can participate as either the diene or dienophile component, leading to the formation of fused polycyclic systems. combichemistry.comacs.org

Furthermore, the synthesis of novel tetracyclic systems has been reported through the coupling of active methylene compounds with diazotized heterocyclic amines derived from pyrazolo[4,3-c]quinolines. This leads to the formation of complex ring systems like pharmaguideline.comijsrp.orgiaea.orgtriazino[4',3':1,5]pyrazolo[4,3-c]quinolines. Similarly, pyrimido[4,5-b]quinolines, an important class of tricyclic heterocycles, can be synthesized through various methods, including the Vilsmeier-Haack cyclization of 6-(arylamino)uracils.

Systematic Synthesis of Diverse 6,8-Dimethoxyquinoline-Derived Compound Libraries

The construction of diverse chemical libraries originating from a common scaffold is a cornerstone of modern medicinal chemistry and drug discovery. For the 6,8-dimethoxyquinolin-4-ol core, systematic synthesis strategies can be employed to generate a multitude of analogues, allowing for the exploration of structure-activity relationships (SAR). These strategies often begin with a robust synthesis of the core structure, followed by a series of derivatization reactions to introduce chemical diversity at various positions of the quinoline ring.

A foundational method for the synthesis of the 4-hydroxyquinoline (B1666331) scaffold is the Gould-Jacobs reaction. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. In the context of this compound, the synthesis would commence with 2,4-dimethoxyaniline. The initial reaction with diethyl ethoxymethylenemalonate yields an anilinomethylenemalonate intermediate. Subsequent heating induces an intramolecular cyclization to form the ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate. This intermediate is a key branching point for the creation of a diverse compound library.

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for a variety of chemical transformations. For instance, amide coupling reactions with a diverse set of amines can be performed to generate a library of 3-carboxamide derivatives. This approach is particularly valuable as the carboxamide moiety can participate in key hydrogen bonding interactions with biological targets. The synthesis of such libraries can be systematically organized by employing a matrix-like approach where a range of substituents are introduced at specific positions.

To illustrate the systematic synthesis of a diverse library from the this compound scaffold, one can envision a combinatorial approach starting from key intermediates. The primary intermediate, ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate, can be subjected to various reactions to introduce diversity at the N1, C2, and C3 positions.

For example, a library of N-alkylated derivatives can be prepared by reacting the quinolin-4-ol with a variety of alkyl halides in the presence of a suitable base. Concurrently, the carboxylic acid at the C3 position, obtained after hydrolysis of the ethyl ester, can be converted into a diverse set of amides or esters through coupling with a library of amines or alcohols, respectively. Further diversity can be introduced at the C2 position, although this often requires more complex multi-step synthetic sequences.

The following interactive table showcases a representative, albeit hypothetical, library of compounds that could be systematically synthesized from the this compound scaffold, highlighting the potential for generating a wide array of chemical diversity.

Compound IDR1 Substituent (at N1)R3 Substituent (at C3)Molecular FormulaMolecular Weight (g/mol)
DMQ-001H-COOHC12H11NO5249.22
DMQ-002H-COOCH2CH3C14H15NO5277.27
DMQ-003H-CONH2C12H12N2O4248.24
DMQ-004H-CONHCH3C13H14N2O4262.26
DMQ-005H-CON(CH3)2C14H16N2O4276.29
DMQ-006CH3-COOHC13H13NO5263.25
DMQ-007CH3-COOCH2CH3C15H17NO5291.30
DMQ-008CH3-CONH2C13H14N2O4262.26
DMQ-009CH2CH3-COOHC14H15NO5277.27
DMQ-010CH2CH3-COOCH2CH3C16H19NO5305.33

The systematic nature of this synthetic approach allows for the efficient generation of a large number of compounds for biological screening. By carefully selecting the building blocks for derivatization, chemists can explore a wide range of chemical space and probe the specific structural requirements for interaction with a biological target.

In Vitro Biological Activity Spectrum and Mechanistic Investigations

Assessment of Antiproliferative and Anticancer Activities in Cancer Cell Lines

The evaluation of the antiproliferative and cytotoxic effects of 6,8-dimethoxyquinoline (B1356820) analogues against various cancer cell lines is a cornerstone of their preclinical investigation. These in vitro assays provide crucial insights into the potential of these compounds as anticancer agents.

Studies have demonstrated that 6,8-disubstituted quinoline (B57606) derivatives exhibit notable antiproliferative effects against a range of human cancer cell lines. For instance, 6,8-dimethoxyquinoline has shown significant activity against the HT29 human colorectal adenocarcinoma cell line. tjclonline.comarabjchem.org In a broader context, various substituted quinolines have been tested against panels of cancer cell lines, revealing a spectrum of cytotoxic activity. For example, certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines displayed potent anticancer activity at sub-micromolar levels against diverse cancer cell lines, including those from colon cancer, leukemia, and melanoma. nih.gov Specifically, the melanoma cell line LOX IMVI has shown high sensitivity to several of these compounds. nih.gov

A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole (B57391) moiety were synthesized and evaluated for their in vitro biological activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MKN-45 (gastric cancer) cell lines, with most exhibiting moderate to remarkable potency. semanticscholar.org

Table 1: In Vitro Cytotoxicity of Selected 6,8-Dimethoxyquinoline Analogues

CompoundCancer Cell LineActivity Metric (e.g., IC50, GI50)Reference
6,8-dimethoxyquinolineHT29 (Human Colorectal Adenocarcinoma)Significant Antiproliferative Effect tjclonline.comarabjchem.org
4-alkoxy-2-aryl-6,7-dimethoxyquinolines (e.g., 14m)Full NCI-60 PanelGI50 MG-MID 1.26 µM nih.gov
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesLOX IMVI (Melanoma)GI50 from 0.116 to 0.227 µM nih.gov
6,7-dimethoxy-4-anilinoquinoline (e.g., 12n)A549, MCF-7, MKN-45Low micromolar concentration semanticscholar.org

This table is for illustrative purposes and synthesizes data from the referenced studies. Specific values should be consulted in the primary literature.

While broad-spectrum cytotoxicity is a valuable attribute, selective inhibition of specific tumor cell lines is often a more desirable characteristic for targeted cancer therapies. Research into 6,8-dimethoxyquinoline analogues has revealed instances of such selectivity. For example, while 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) showed comparable antiproliferative activity against HeLa (cervical epithelioid carcinoma), HT-29 (colon), and C6 (brain tumor) cells, 6,8-dimethoxyquinoline demonstrated significant activity specifically against HT-29 cells. arabjchem.org This suggests that the substituents at the 6 and 8 positions of the quinoline ring play a crucial role in determining the selective anticancer activities of these compounds. tjclonline.comdergipark.org.tr

Further studies on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines identified that the most sensitive cancers to compound 14m were colon cancer, leukemia, and melanoma, with GI50 MG-MID values of 0.875, 0.904, and 0.926 μM, respectively. nih.gov This highlights a degree of selectivity towards these particular cancer types.

Investigation of In Vitro Antimicrobial Effects

The antimicrobial potential of quinoline derivatives has been a subject of extensive research. tandfonline.comapjhs.comnih.gov While comprehensive studies on 6,8-Dimethoxyquinolin-4-ol are limited, its parent structure, 6,8-dimethoxyquinoline, has demonstrated inhibitory activity against Gram-positive bacteria, including Enterococcus faecalis, Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. biosynth.com This suggests that the dimethoxyquinoline core may serve as a pharmacophore for antibacterial action. Generally, the quinoline class of compounds has shown a broad spectrum of activity, with various derivatives exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as different fungal strains. biointerfaceresearch.comnih.gov

Table 1: Reported In Vitro Antimicrobial Spectrum of a Related Quinoline Compound
CompoundOrganism TypeSpecific StrainsReference
6,8-DimethoxyquinolineGram-positive bacteriaE. faecalis, S. aureus, S. pyogenes, B. subtilis biosynth.com

Elucidation of Molecular Mechanisms and Cellular Pathway Modulation

The cytotoxic and antiproliferative effects of dimethoxy-quinoline derivatives are underpinned by a variety of molecular mechanisms, including direct interaction with genetic material, disruption of the cellular cytoskeleton, and interference with critical signaling cascades.

Quinoline derivatives have been shown to interact with DNA, a mechanism that contributes to their anticancer properties. nih.gov Certain quinoline-chalcone hybrids and other analogs have demonstrated the ability to induce DNA cleavage in a concentration-dependent manner, as observed through agarose (B213101) gel electrophoresis assays. researchgate.netresearchgate.net This suggests that these compounds can act as DNA intercalating agents, disrupting the DNA structure. researchgate.net

A significant mechanism for structurally related compounds involves the inhibition of topoisomerases, enzymes critical for managing DNA topology during replication and transcription. nih.gov Specifically, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which share the dimethoxyquinoline core, have been identified as a novel class of topoisomerase I (TOP1) inhibitors. These compounds stabilize the TOP1-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers cell death. nih.gov Furthermore, DNA fragmentation is a well-established hallmark of apoptosis, a process of programmed cell death that can be initiated by various quinoline compounds. researchgate.net

Disruption of microtubule dynamics is a validated strategy in cancer therapy, and numerous quinoline derivatives have been developed as tubulin polymerization inhibitors. tandfonline.comrsc.orgnih.gov These agents typically bind to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules. This interference disrupts the formation of the mitotic spindle, leading to cell cycle arrest, most commonly in the G2/M phase, and subsequent apoptosis. tandfonline.comnih.gov

The colchicine (B1669291) binding site on β-tubulin is a frequent target for this class of compounds. rsc.orgnih.gov Research on 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a compound with high structural similarity to this compound, indicates that this molecular scaffold possesses key characteristics for binding at the colchicine site, making it a promising framework for the development of potent tubulin polymerization inhibitors. doaj.org Various quinoline derivatives have shown potent inhibition of tubulin assembly with IC50 values in the low micromolar range. tandfonline.comrsc.org

Table 2: Tubulin Polymerization Inhibition by Quinoline Derivatives
Compound ClassMechanismCellular EffectReference
Quinoline-based Combretastatin A-4 analoguesInhibition of tubulin polymerizationG2/M phase arrest, apoptosis tandfonline.com
General Quinoline derivativesInhibition of tubulin polymerization via colchicine binding siteG2/M phase arrest, apoptosis rsc.orgnih.gov
6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one scaffoldPotential for colchicine site bindingConsidered a promising scaffold for tubulin inhibitors doaj.org

HGF/c-Met Pathway: The hepatocyte growth factor (HGF)/c-Met receptor tyrosine kinase pathway is crucial for cell proliferation, survival, and migration, and its deregulation is implicated in numerous cancers. nih.govnih.gov The quinoline scaffold is a key feature in many c-Met inhibitors. nih.govnih.govturkjps.org Notably, a series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov These compounds compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK axis and the PI3K-AKT-mTOR cascade. nih.govnih.gov One of the most potent compounds in this series demonstrated an IC50 value of 0.030 µM against c-Met kinase. nih.gov

IL-6 Mediated Signaling: Interleukin-6 (IL-6) is a pro-inflammatory cytokine whose signaling is associated with chronic inflammation and cancer. While the inhibition of this pathway is a pursued therapeutic strategy, a review of the available scientific literature did not yield specific data on the direct inhibition of IL-6 mediated signaling by this compound or its close structural analogs.

The induction of apoptosis is a primary mechanism through which many quinoline-based anticancer agents exert their effects. nih.govnih.gov Apoptosis can be triggered as a downstream consequence of the mechanisms previously discussed, such as irreparable DNA damage or prolonged cell cycle arrest from tubulin inhibition. tandfonline.com

Studies on closely related dimethoxy-quinazoline analogs provide insight into the specific apoptotic pathways modulated. For instance, the compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was shown to induce apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway. mdpi.com This was evidenced by the release of cytochrome c from the mitochondria, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of initiator caspase-9 and executioner caspases-3 and 7. mdpi.com Other quinoline derivatives have been shown to induce apoptosis through the activation of caspases, cleavage of PARP (Poly (ADP-ribose) polymerase), and modulation of other key apoptotic regulators like BAX and p53. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Paradigms

Influence of Substituent Position and Nature on Biological Potency

The biological activity of a quinoline (B57606) derivative is highly dependent on the type, position, and orientation of its substituents. For 6,8-Dimethoxyquinolin-4-ol, the methoxy (B1213986) groups at positions 6 and 8, and the hydroxyl group at position 4 are the primary determinants of its chemical behavior and potential therapeutic applications.

The presence and position of methoxy (-OCH3) groups on the benzo portion of the quinoline ring are critical for modulating biological activity. These groups are electron-donating and can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Position 6: A methoxy group at the C6 position is a common feature in many biologically active quinolines. For instance, in the class of 8-aminoquinolines like primaquine (B1584692) and pamaquine, the 6-methoxy group is considered important for their antimalarial activity. youtube.com While its replacement with an ethoxy group can lead to less active and more toxic compounds, substitution with a methyl group may render the compound inactive. youtube.com The presence of a strong electron-donating group, such as a methoxy group at the C6 position, has been associated with increased potency in certain quinoline conjugates. nih.gov

Position 8: The C8 position is also a strategic site for substitution. In some contexts, a methoxy group at C8 is crucial for activity against specific enzymes. For example, studies on functionalized methoxy quinoline derivatives have suggested that the C8 position is critical for inhibitory activity against the acetylcholinesterase (AChE) enzyme. researchgate.net The conversion of a methoxy group at C8 to a hydroxyl group has been shown to enhance inhibitory properties against other enzymes like human carbonic anhydrases (hCA). researchgate.net

The combination of methoxy groups at both the C6 and C8 positions, as seen in 6,8-dimethoxyquinoline (B1356820), has been linked to significant anticancer activities against various tumor cell lines. orientjchem.orgresearchgate.net This suggests that the dimethoxy substitution pattern in this specific arrangement confers a favorable pharmacological profile, potentially by enhancing interactions with anticancer targets.

The substituent at the C4 position of the quinoline ring plays a pivotal role in defining the compound's class and mechanism of action. In this compound, this position is occupied by a hydroxyl group, which has several important implications.

The 4-hydroxyquinoline (B1666331) core exists in tautomeric equilibrium with its 4-quinolone form. This structural feature is associated with a wide range of biological activities, including anticancer and antiparasitic effects. chemrxiv.org The hydroxyl group itself is a critical handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives. chemrxiv.org

Derivatization at this position can lead to compounds with profoundly different activities:

4-Aminoquinolines: Replacement of the 4-hydroxyl group with a substituted amino group leads to the 4-aminoquinoline (B48711) class of antimalarials, such as chloroquine (B1663885) and amodiaquine. The nature of the amino side chain is critical for activity, with a dialkylaminoalkyl side chain often being optimal. pharmacy180.comslideshare.net

4-Carboxylic Acids: The presence of a carboxylic acid at the C4 position is a strict requirement for the activity of certain inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase, such as brequinar. nih.gov

4-Thioquinolines: Introduction of sulfur-containing moieties at C4 has yielded derivatives with antioxidant properties. For instance, 7-chloro-4-thioquinoline derivatives with propanoic acid residues at this position have shown promising antiradical activity. lp.edu.ua

The versatility of the C4 position makes it a key focal point for synthetic modifications aimed at tuning the biological profile of the quinoline scaffold.

While this compound has a specific substitution pattern, the SAR of the broader quinoline class provides insights into how other substituents could modulate its activity. The effects of various substituents are highly position-dependent.

PositionSubstituent TypeGeneral Effect on Biological ActivityReference(s)
C2 Bulky, hydrophobic groupsCan be necessary for certain activities (e.g., anticancer). nih.gov
UnsubstitutedIntroduction of substituents often reduces activity. slideshare.net
C3 Methyl groupTends to decrease antimalarial activity. slideshare.netyoutube.com
Various substituentsAn absolute requirement for some α2C-adrenoceptor antagonists. acs.org
C5 Amino groupCan confer antibacterial activity. slideshare.net
C7 Chloro groupOften considered optimal for antimalarial activity (e.g., chloroquine). youtube.comyoutube.com
Bulky groupsCan facilitate antiproliferative activity. frontiersin.org
C8 Any substitutionCan abolish the activity of 4-aminoquinoline antimalarials. youtube.com

This table illustrates the sensitive interplay between substituent placement and pharmacological effect. For instance, while a substituent at C8 can be detrimental for 4-aminoquinolines, it is essential for the activity of 8-aminoquinolines. youtube.comyoutube.com

Rational Design Principles for Enhanced Specificity and Potency

Rational drug design involves the targeted modification of a lead compound to improve its therapeutic properties. For quinoline-based scaffolds, computational methods and a deep understanding of SAR are employed to enhance potency and selectivity. mdpi.commanchester.ac.uk

Key principles include:

Computational Modeling: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are used to build predictive models. mdpi.com These models correlate the 3D structural features of quinoline derivatives with their biological activity, identifying regions on the scaffold where modifications are likely to enhance potency. mdpi.com

Targeted Functionalization: Based on SAR data, specific functional groups are introduced to optimize interactions with the biological target. This may involve adding hydrogen bond donors/acceptors, lipophilic groups, or metabolically stable moieties to improve the pharmacokinetic profile. mdpi.commanchester.ac.uk

Molecular Hybridization: This strategy involves linking the quinoline scaffold to another pharmacophore with a known biological activity. nih.gov This can create hybrid molecules with dual modes of action or improved target engagement.

Balancing Pharmacokinetics and Pharmacodynamics: Achieving an optimal lead compound requires a balance between efficacy (pharmacodynamics) and favorable absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics). mdpi.com Methodical SAR evaluations are crucial for fine-tuning these attributes.

Comparative SAR Analysis with Other Related Quinoline Scaffold Classes

The SAR of this compound can be further contextualized by comparing it with other prominent quinoline classes, such as 4-aminoquinolines and 8-aminoquinolines, as well as the related acridine (B1665455) scaffold.

4-Aminoquinolines vs. 4-Hydroxyquinolines: The primary difference lies at the C4 position. In 4-aminoquinolines, a basic aminoalkyl side chain is crucial for accumulating in the acidic food vacuole of the malaria parasite. youtube.com In contrast, the 4-hydroxyl group of this compound offers a different set of potential interactions and serves as a synthetic handle for diverse modifications not typically seen in the 4-aminoquinoline series. chemrxiv.org Furthermore, the C7-chloro substituent, vital for many 4-aminoquinolines, is absent in the target compound, which instead relies on the 6,8-dimethoxy pattern. youtube.com

8-Aminoquinolines vs. 4-Hydroxyquinolines: 8-aminoquinolines, like primaquine, are characterized by an amino group at C8 and typically a methoxy group at C6. youtube.com Their mechanism and spectrum of antimalarial activity differ significantly from 4-substituted quinolines. The SAR for this class is centered on the nature of the C8-amino side chain and the necessity of the C6-methoxy group. youtube.com This contrasts sharply with the SAR of this compound, where the key features are the C4-hydroxyl and the specific dimethoxy arrangement on the benzene (B151609) ring.

Quinoline vs. Acridine Scaffolds: Acridines are structurally related to quinolines but contain an additional fused benzene ring. Both scaffolds have served as privileged structures in the development of antimalarials. manchester.ac.uk The SAR of 9-aminoacridines shows some parallels to 4-aminoquinolines, with the side chain playing a critical role. However, the larger, more planar aromatic system of acridine can lead to different DNA-intercalating properties and target interactions compared to the quinoline core. nih.gov

This comparative analysis underscores how subtle changes in the core structure and substitution patterns of heterocyclic systems can lead to vastly different pharmacological profiles and therapeutic applications.

Advanced Theoretical and Computational Investigations

Quantum Chemical Characterization and Stability Analyses

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. These computational tools are invaluable for understanding the intrinsic properties of 6,8-Dimethoxyquinolin-4-ol.

Tautomerism and Equilibrium Studies of Quinolin-4-one/Quinolin-4-ol Forms

The 4-hydroxyquinoline (B1666331) core of the molecule allows for the existence of two tautomeric forms: the enol form (this compound) and the keto form (6,8-Dimethoxyquinolin-4(1H)-one). Theoretical studies on closely related dimethoxy-quinolin-4-one derivatives have been performed to understand this equilibrium.

Computational analyses using DFT with the B3LYP functional have been employed to determine the relative stability of these tautomers. scirp.orgscirp.org Studies on the analogous 5,8-dimethoxy-quinolin-4-one have shown that the keto form is thermodynamically more stable than the enol form. scirp.orgscirp.org The calculations of thermodynamic parameters, such as the enthalpies of formation, indicate an endothermic equilibrium reaction from the keto to the enol form, further confirming the greater stability of the quinolin-4-one structure. scirp.orgscirp.org This suggests that this compound exists predominantly in its keto tautomeric form under standard conditions. The existence of this tautomeric equilibrium is a critical factor in the chemical reactivity and synthetic applications of the compound. scirp.orgscirp.org

Table 1: Theoretical Stability of Quinolin-4-one Tautomers

Tautomeric FormRelative StabilityKey Structural Feature
6,8-Dimethoxyquinolin-4(1H)-one (Keto)More StableC=O bond at position 4
This compound (Enol)Less StableO-H bond at position 4

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

For quinoline-4-one derivatives, DFT calculations have been used to determine these parameters. In studies of 5,8-dimethoxy-quinolin-4-one, the HOMO-LUMO energy gap was calculated to predict reactivity. scirp.org It was observed that the enol tautomer possesses a smaller energy gap compared to the more stable keto form, indicating that the enol form is more reactive. scirp.org Furthermore, calculations performed in a solvent phase, such as N,N-Dimethylformamide (DMF), show a decrease in the energy gap compared to the gas phase, suggesting increased reactivity in solution. scirp.org These findings imply that the reactivity of this compound can be tuned by shifting the tautomeric equilibrium.

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Dimethoxy-Quinolin-4-one System

ParameterSignificanceObservation for Quinolin-4-one Derivatives
HOMO EnergyElectron-donating abilityHigher in more reactive species
LUMO EnergyElectron-accepting abilityLower in more reactive species
HOMO-LUMO Gap (ΔE)Kinetic Stability / ReactivitySmaller gap indicates higher reactivity scirp.org

Prediction of Acidity and Other Physico-Chemical Parameters

Computational methods are increasingly used to predict key physico-chemical parameters like acidity (pKa) without the need for experimental measurements. peerj.compeerj.commdpi.comnih.gov For a molecule like this compound, there are two primary sites for deprotonation: the hydroxyl group in the enol form and the N-H group in the keto form.

Theoretical studies on quinoline-4-one derivatives have shown that the deprotonation energy of the hydroxyl (O-H) group in the enol form is lower than that of the nitrogen (N-H) in the keto form, indicating the hydroxyl proton is more acidic. scirp.org The presence of electron-donating methoxy (B1213986) groups is predicted to decrease the acidity (increase the pKa) of both the nitrogen and oxygen atoms compared to an unsubstituted quinolin-4-one. scirp.org Various computational approaches, including DFT calculations combined with continuum solvation models (like PCM or SMD), can provide accurate pKa predictions. peerj.comnih.govmdpi.com

Other important physico-chemical parameters can also be calculated. DFT studies on quinazoline (B50416) derivatives, a related heterocyclic system, have been used to determine electronic affinity, ionization potential, chemical hardness, and electronegativity, which all contribute to a comprehensive understanding of the molecule's electronic behavior and reactivity. sapub.org

Table 3: Predicted Effects of Methoxy Groups on Acidity

Site of DeprotonationRelative AcidityEffect of Methoxy Groups
O-H (Enol form)More AcidicDecrease acidity (Increase pKa) scirp.org
N-H (Keto form)Less AcidicDecrease acidity (Increase pKa) scirp.org

Molecular Docking and Molecular Dynamics Simulations

To explore the potential of this compound as a pharmacologically active agent, molecular modeling techniques such as docking and molecular dynamics are employed. These methods predict how the molecule might bind to a biological target and its behavior in a dynamic biological environment.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. The quinoline (B57606) and quinazolinone scaffolds are known to be "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors.

Docking studies on similar quinazolinone-based inhibitors targeting kinases like activin receptor-like kinase-2 (ALK2) have revealed specific binding modes. nih.gov Typically, the heterocyclic core orients within the ATP-binding site, forming crucial hydrogen bonds with the "hinge" region of the kinase. For instance, the quinazolinone nitrogen can act as a hydrogen bond acceptor for a hinge residue like His286 in ALK2. nih.gov Substituents on the ring system then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. nih.gov Based on these studies, it can be predicted that this compound would likely bind to kinase targets by engaging the hinge region via hydrogen bonding, with its dimethoxy-substituted benzene (B151609) ring extending into a hydrophobic pocket.

Table 4: Predicted Binding Interactions for a Quinolin-4-one Scaffold in a Kinase Active Site

Molecular MoietyPotential InteractionTarget Site Residues (Example)
Quinolinone Core (N-H, C=O)Hydrogen BondingKinase Hinge Region (e.g., His, Cys) nih.gov
Dimethoxy-substituted RingHydrophobic InteractionsHydrophobic pocket adjacent to ATP site

Conformational Analysis and Dynamic Behavior in Biological Environments

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked conformation and to understand the conformational changes that may occur in a biological environment. nih.gov

Simulations on related scaffolds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, have been performed for up to 100 nanoseconds to study the stability of the ligand-protein complexes. nih.gov Such simulations can reveal key information about the flexibility of the ligand, the persistence of important interactions (like hydrogen bonds), and the role of water molecules in mediating the binding. For this compound, an MD simulation initiated from a docked pose within a target kinase would provide insights into the stability of its binding mode and the dynamic behavior of the methoxy groups within the binding pocket, thus refining the understanding of its potential as a therapeutic agent.

Computational Approaches for Structure-Based Drug Design Initiatives

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govnih.gov Consequently, computational methods are pivotal in the rational design and development of novel quinoline-based therapeutic agents. nih.gov While specific structure-based drug design studies focusing exclusively on this compound are not extensively documented in publicly available literature, the computational strategies applied to structurally similar quinoline and quinazoline derivatives provide a clear blueprint for future research initiatives. These approaches are instrumental in identifying molecular targets, optimizing ligand-receptor interactions, and predicting the pharmacokinetic properties of new chemical entities.

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design inhibitors with high affinity and selectivity. nih.govmdpi.com This process typically involves molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling to guide the synthesis of more potent compounds. nih.govnih.gov

Molecular Docking and Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the binding mode of quinoline derivatives and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

For instance, in studies involving 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with quinoline compounds, molecular docking has been successfully used to elucidate their binding mechanism within the ATP-binding site of the epidermal growth factor receptor (EGFR) kinase. nih.gov Similarly, docking studies on novel 6,7-dimethoxy-4-anilinoquinolines were performed to understand their potent inhibitory activity against c-Met kinase. nih.gov These analyses reveal critical amino acid residues that are essential for the ligand's biological activity.

The insights gained from such docking studies are invaluable for the rational design of this compound derivatives. By identifying a relevant biological target, computational chemists can model the interactions of this specific scaffold, predicting its binding affinity and guiding modifications to its structure to enhance potency and selectivity. The table below summarizes representative docking results for quinoline-like compounds against various cancer-related kinases, illustrating the type of data generated in these computational experiments.

Compound ScaffoldTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
4-AnilinoquinazolineEGFR Kinase-8.5 to -9.8Met793, Leu718, Val726, Ala743, Lys745 nih.gov
6,7-Dimethoxy-4-anilinoquinolinec-Met Kinase (3CD8)-9.2 to -11.5Tyr1230, Met1211, Asp1222, Met1160 nih.gov
Pyrido[2,3-d]pyrimidine-Quinoline HybridEstrogen Receptor Alpha-7.9Arg394, Glu353, Thr347 nih.gov
Quinoline-4-carboxylic acid derivativeHuman Topoisomerase IIαNot specifiedGood correlation with IC50 values observed researchgate.net

3D-QSAR and Pharmacophore Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models provide a quantitative correlation between the 3D properties of a molecule and its biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) are used to generate steric and electrostatic contour maps, which highlight the regions around a molecule where modifications are likely to improve activity. mdpi.com For a series of this compound analogs, a 3D-QSAR model could be developed to guide the optimization of substituents on the quinoline ring to maximize their therapeutic effect.

Pharmacophore modeling, another ligand-based approach, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen large virtual databases for novel compounds that fit the pharmacophore, potentially identifying new chemical scaffolds with the desired activity profile.

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interactions in a biological system. mdpi.com These simulations can be used to assess the stability of the docked pose and to calculate binding free energies, which can provide a more accurate prediction of a compound's potency.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 6,8-Dimethoxyquinolin-4-ol Derivatives

The quinoline (B57606) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. Research into the broader family of dimethoxyquinoline derivatives has identified their potential as inhibitors of enzymes crucial in epigenetic regulation and cancer signaling, such as the histone methyltransferase G9a and the tyrosine kinase c-Met. These findings provide a logical starting point for investigating the derivatives of this compound.

Future studies should aim to screen these derivatives against a wide panel of kinases, histone-modifying enzymes, and other proteins implicated in disease. Identifying novel and specific biological targets will be crucial for elucidating the compound's mechanism of action and for developing targeted therapies for various diseases, including cancer and neurodegenerative disorders. The structural uniqueness of the 6,8-dimethoxy substitution pattern may lead to interactions with targets not previously associated with other quinoline isomers.

Development of Advanced Synthetic Methodologies for Architecturally Complex Analogues

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methods is essential. While foundational methods for quinoline synthesis exist, creating architecturally complex analogues with precise stereochemistry requires innovative approaches.

Future research in this area should focus on developing novel catalytic systems and multi-component reactions that allow for the rapid and diverse functionalization of the quinoline core. Techniques such as C-H activation, asymmetric catalysis, and flow chemistry could enable the construction of a library of unique analogues. These complex structures could possess improved potency, selectivity, and pharmacokinetic properties, making them more viable as drug candidates. The ability to create these sophisticated molecules is paramount for structure-activity relationship (SAR) studies, which are critical for optimizing lead compounds.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Cellular Systems

To gain a holistic understanding of how this compound derivatives affect cellular functions, an integration of multiple "omics" technologies is necessary. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound.

By treating cells with derivatives of this compound and subsequently analyzing the changes in genes, RNA, proteins, and metabolites, researchers can identify the key pathways and cellular processes that are modulated. This multi-omics approach can reveal not only the primary target of the compound but also its downstream effects and potential off-target interactions. Such a comprehensive mechanistic understanding is invaluable for predicting a compound's efficacy and potential side effects, thereby accelerating its translation from the laboratory to clinical applications. This approach provides a more complete view than traditional methods, which often focus on a single target or pathway.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6,8-Dimethoxyquinolin-4-ol?

  • Methodological Answer : The synthesis of 6,8-disubstituted quinoline derivatives often involves bromination or methoxylation at specific positions. For example, iodine-mediated halogenation in methanol can introduce bromine groups at positions 6 and 8 of the quinoline core, followed by methoxylation via nucleophilic substitution . Alternatively, cyclization reactions using substituted precursors (e.g., 3,4-dihydroisoquinolines) under anhydrous conditions (e.g., DCM or DMF) can yield functionalized quinolines. Key steps include controlling reaction temperature (e.g., cooling to 0°C for boron tribromide reactions) and purification via crystallization (e.g., ethyl acetate) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture or reactive substances (e.g., strong acids/bases). Use personal protective equipment (PPE) including nitrile gloves and lab coats, and conduct work in a fume hood to minimize inhalation risks. For spills, neutralize with inert absorbents (e.g., sand) and dispose of waste via certified chemical disposal protocols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substitution patterns and regioselectivity. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₁H₁₁NO₃: 205.21). Infrared (IR) spectroscopy can identify hydroxyl (≈3200 cm⁻¹) and aromatic C–H stretches (≈3050 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data in the reactivity of this compound be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts or low yields) may arise from steric hindrance at positions 6 and 7. Use computational modeling (e.g., DFT) to predict electron density distribution and reactive sites. Experimental validation via competitive reactions (e.g., comparing bromination vs. methoxylation kinetics) under controlled conditions (e.g., varying solvents or catalysts) can clarify mechanistic pathways .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Methodological Answer : Position 4 (hydroxyl group) is electrophilic and amenable to substitution. To functionalize the quinoline core, employ directing groups (e.g., –OCH₃ at position 6/8) to enhance regiocontrol. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 2 or 4 can introduce aryl/heteroaryl groups. Use sterically bulky ligands (e.g., triphenylphosphine) to favor specific sites .

Q. How does the substitution pattern influence the biological activity of quinolin-4-ol derivatives?

  • Methodological Answer : Methoxy groups at 6 and 8 enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies on analogs (e.g., 4-phenoxyquinolines) show that electron-withdrawing groups at position 2 increase target affinity (e.g., IC₅₀ values < 0.1 μM in kinase assays). Biological evaluation should include cytotoxicity screening (e.g., MTT assays) and molecular docking to validate binding modes .

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